molecular formula C5H2Cl2IN B1321507 2,3-Dichloro-5-iodopyridine CAS No. 97966-01-3

2,3-Dichloro-5-iodopyridine

Cat. No.: B1321507
CAS No.: 97966-01-3
M. Wt: 273.88 g/mol
InChI Key: XSHFSZAXOOQKQS-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2Cl2IN

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloro-5-iodopyridine can be synthesized through several methods. One common approach involves the chlorination of 3-chloro-5-iodo-2-pyridinol or the lithiation of 2-bromo-2,3-dichloropyridine at reduced temperatures . These methods typically require specific reaction conditions, such as the use of strong bases and controlled temperatures, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and iodination processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced techniques and equipment to handle the reactive intermediates and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like potassium fluoride (KF) in dimethylformamide (DMF) are commonly used.

    Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2,3-Dichloro-5-iodopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dichloro-5-iodopyridine exerts its effects is primarily through its ability to participate in various chemical reactions. Its halogen atoms (chlorine and iodine) make it highly reactive, allowing it to form new bonds and modify existing molecular structures. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties.

Comparison with Similar Compounds

  • 2-Iodopyridine
  • 3-Iodopyridine
  • 4-Iodopyridine

Comparison: Compared to its isomers (2-Iodopyridine, 3-Iodopyridine, and 4-Iodopyridine), 2,3-Dichloro-5-iodopyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation enhances its reactivity and makes it a valuable intermediate in various chemical transformations .

Properties

IUPAC Name

2,3-dichloro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHFSZAXOOQKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619554
Record name 2,3-Dichloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97966-01-3
Record name 2,3-Dichloro-5-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97966-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100 ml 3-necked round bottom flask, fitted with a condenser topped with a N2 inlet, a mechanical stirrer and a thermometer, was charged with 17.2 g (0.0673 mole) of 3-chloro-2-hydroxy-5-iodopyridine, 14.85 g (0.0713 mole) of PCl5, and 1 ml (1.68 g; 0.0109 mole) of POCl3. The reaction mixture, containing solids, was slowly stirred and slowly heated to 130° C. The reaction mixture was stirred under N2 for 5 hours after which it was cooled to room temperature and allowed to stand overnight. The reaction mixture was cautiously poured into crushed ice and allowed to stand for 1 hour. Methylene chloride (200 ml) was added to the reaction mixture to dissolve the solids present in it. The layers was separated and the organic phase was washed with dilute base, water and saturated NaCl. After drying over anhydrous MgSO4 and filtration, the solvent was evaporated leaving 11.8 g of a yellow solid. The solid was recrystallized from methanol resulting in 6.60 g of solid that had spectral and physical properties identical to the product obtained in Example 1, STEP D.
Quantity
17.2 g
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reactant
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14.85 g
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1 mL
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reactant
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

In one embodiment of the present invention, 5-bromo-2,3-dichloropyridine is dissolved in ethyl ether and cooled to about -78° C. A slight excess molar quantity of n-butyl lithium, dissolved in hexane, is slowly added to the reaction mixture with mild agitation. After about 0.5 hour of stirring, a slight excess molar quantity of I2, dissolved in ethyl ether, is added to reaction mixture with mild agitation. After about 0.5 hour of stirring, the reaction mixture is allowed to warm to room temperature and the 2,3-dichloro-5-iodopyridine is isolated employing standard separatory and purification techniques.
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Synthesis routes and methods III

Procedure details

Briefly, in accordance with the present invention, 2,3-dichloro-5-iodopyridine is prepared by lithiating 5-bromo-2,3-dichloropyridine at a reduced temperature to form 2,3-dichloro-5-lithiopyridine. The 2,3-dichloro-5-lithiopyridine is then reacted with I2 at a reduced temperature to form 2,3-dichloro-5-iodopyridine. The resulting product is then extracted and recovered. 2,3-Dichloro-5-iodopyridine is in the form of a white solid and has a melting point of from 56.5° C. to 57.5° C.
Name
2,3-dichloro-5-lithiopyridine
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Synthesis routes and methods IV

Procedure details

A 50 ml 3-necked round bottom flask, equipped with a thermometer, a reflux condenser topped with a N2 inlet, a stopper and a magnetic stirrer, was charged with 3.50 g (0.0137 mole) of 3-chloro-5-iodo-2-pyridinol, from STEP 1 above, 3.00 g (0.0144 mole) of phosphorus pentachloride and 5-10 ml of phosphorus oxychloride. The reaction mixture was heated to reflux and the solid dissolved resulting in a golden brown solution. The reaction mixture was stirred under N2 at reflux for 4 hours and then cooled to room temperature. The reaction mixture was poured into crushed ice and allowed to stand for about 1 hour. A tan precipitate, which was shown to be product and unreacted starting material, formed and was isolated by filtration and washed with pentane. The aqueous layer was also washed with pentane. The combined organic layers were washed with deionized water and saturated NaCl, dried over anhydrous MgSO4, filtered and evaporated to dryness to give 0.4 g of a dark oil that crystallized upon standing.
Quantity
3.5 g
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reactant
Reaction Step One
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3 g
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reactant
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Quantity
7.5 (± 2.5) mL
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reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

5-iodo-3-amino-2-chloropyridine (1.212 g, 4.76 mmol) and concentrated HCl (10 mL) were stirred at room temperature for ten minutes. Sodium nitrite (5.3 g, 76.8 mmol) was then slowly added followed by CuCl (4.0 g, 40.4 mmol). Stirring continued for 30 min. The mixture was poured into 1:1 NH4OH:H2O, extracted with ethyl acetate, dried over sodium sulfate, then concentrated. The crude residue was purified by flash chromatography using 95:5 hexane:ethyl acetate to yield 2,3-Dichloro-5-iodopyridine (913 mg, 70%) as a colorless solid.
Quantity
1.212 g
Type
reactant
Reaction Step One
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Quantity
10 mL
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5.3 g
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reactant
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Quantity
0 (± 1) mol
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CuCl
Quantity
4 g
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-5-iodopyridine
Reactant of Route 2
2,3-Dichloro-5-iodopyridine
Reactant of Route 3
2,3-Dichloro-5-iodopyridine
Reactant of Route 4
2,3-Dichloro-5-iodopyridine
Reactant of Route 5
2,3-Dichloro-5-iodopyridine
Reactant of Route 6
Reactant of Route 6
2,3-Dichloro-5-iodopyridine

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